2-Propynyltrimethylammonium iodide (CAS 7383-74-6) is a bifunctional quaternary ammonium salt featuring a terminal alkyne and a permanently charged trimethylammonium headgroup, paired with an iodide counterion. In industrial and advanced research procurement, it is primarily sourced as a highly reactive precursor for Sonogashira cross-coupling in the synthesis of hypermodified or zwitterionic nucleic acids [2], and as a potent, sterically unhindered inhibitor of gut bacterial choline TMA-lyase (cutC/D) [1]. Its core value lies in providing a stable, permanently cationic moiety that can be precisely grafted onto biological or polymeric backbones without the steric bulk that compromises the binding affinity or processability of larger substituted analogs.
Procurement of generic alkynes (like propargylamine) or non-reactive quaternary salts (like tetramethylammonium iodide) fails to provide the necessary bifunctionality for advanced bioconjugation or microbiome modulation. While propargylamine can undergo cross-coupling, it lacks the permanent cationic charge required to mimic choline in enzyme active sites or to provide pH-independent zwitterionic properties in modified DNA [2]. Conversely, substituting with bulkier propargylammonium derivatives (e.g., those containing methoxycarbonyl groups) introduces steric hindrance that drastically reduces target binding affinity—for instance, dropping in vivo enzyme inhibition efficacy by over 60% [1]. Furthermore, altering the specific trimethyl-iodide salt form can negatively impact solubility and electrochemical behavior, making this exact compound critical for reproducible synthetic yields and optimal biological activity.
The structural minimalism of the trimethylammonium group is critical for binding the cutC/D enzyme pocket. In vivo studies evaluating the suppression of gut-derived trimethylamine N-oxide (TMAO) demonstrated that Trimethyl(prop-2-ynyl)ammonium iodide at 310 mg/kg/day reduced plasma TMAO to just 0.41% of control levels after 3 days. In contrast, substituting the target with a sterically bulkier analog, 2-(methoxycarbonyl)-N,N-dimethyl-N-(prop-2-yn-1-yl)prop-2-en-1-aminium bromide, at the same dose resulted in 68.99% remaining TMAO after just 1 day [1].
| Evidence Dimension | Remaining plasma TMAO (% of control) |
| Target Compound Data | 0.41% (at 310 mg/kg/day, Day 3) |
| Comparator Or Baseline | 2-(methoxycarbonyl)-N,N-dimethyl-N-(prop-2-yn-1-yl)prop-2-en-1-aminium bromide (68.99% at 310 mg/kg/day, Day 1) |
| Quantified Difference | >160-fold greater suppression of TMAO levels by the target compound. |
| Conditions | In vivo murine model, oral administration, LC/ESI/MS/MS quantification. |
Proves that buyers developing microbiome-targeted therapeutics must prioritize this sterically unhindered trimethyl compound over functionalized analogs to achieve >99% target inhibition.
Even minor substitutions on the ammonium headgroup can impact the in vivo efficacy of choline TMA-lyase inhibitors. When compared to N-(2-hydroxyethyl)-N,N-dimethylprop-2-yn-1-aminium bromide, Trimethyl(prop-2-ynyl)ammonium iodide demonstrated superior suppression of plasma TMAO. At equivalent dosing (310 mg/kg/day over 3 days), the target compound reduced TMAO to 0.41% of control, whereas the hydroxyethyl-substituted comparator left 0.94% TMAO remaining [1].
| Evidence Dimension | Remaining plasma TMAO (% of control) |
| Target Compound Data | 0.41% |
| Comparator Or Baseline | N-(2-hydroxyethyl)-N,N-dimethylprop-2-yn-1-aminium bromide (0.94%) |
| Quantified Difference | The target compound achieves more than double the suppression efficacy (0.41% vs 0.94%) compared to the hydroxyethyl analog. |
| Conditions | In vivo plasma TMAO measurement via stable isotope dilution HPLC with on-line LC/ESI/MS/MS. |
Demonstrates that the exact trimethyl-iodide formulation provides optimal potency for choline-mimicking enzyme inhibition, guiding precise API selection.
In the synthesis of hypermodified zwitterionic DNA, the electron-poor nature of Propargyltrimethylammonium iodide dictates specific synthetic routing. Attempts to directly couple the target compound with 5-iodo-2'-deoxycytidine 5'-triphosphate (dCITP) failed to yield the desired dCNMe3TP product, as the required harsh conditions degraded the triphosphate group. However, shifting the process to couple the target compound with the nucleoside 5-iodo-2'-deoxycytidine (dCI) using Pd(OAc)2, TPPTS, and CuI at 60°C for 2.5 hours proceeded successfully, allowing for subsequent phosphorylation [1].
| Evidence Dimension | Cross-coupling synthetic viability |
| Target Compound Data | Successful coupling with nucleoside (dCI) at 60°C. |
| Comparator Or Baseline | Direct coupling with nucleotide (dCITP) (0% yield / reaction failure). |
| Quantified Difference | Complete shift from reaction failure (triphosphate degradation) to successful coupling by altering the baseline precursor from nucleotide to nucleoside. |
| Conditions | Pd(OAc)2/TPPTS/CuI catalyzed coupling in DMF/Et3N under argon for 2.5 hours. |
Dictates the procurement and manufacturing workflow for buyers synthesizing cationic aptamers, requiring them to perform conjugation prior to the phosphorylation step.
When utilizing Propargyltrimethylammonium iodide for the synthesis of cationic nucleosides via Sonogashira coupling, the electron-poor nature of the alkyne necessitates a significant molar excess to drive the reaction to completion. In the standardized synthesis of trimethylammonium-modified deoxycytidine, a ~7-fold molar excess of the target alkyne (1.98 mmol) relative to the halogenated nucleoside (0.28 mmol dCI) was required to achieve moderate isolated yields (27–55%) after 2.5 hours at 60°C [1].
| Evidence Dimension | Required reagent stoichiometry |
| Target Compound Data | ~7.0 molar equivalents (Propargyltrimethylammonium iodide) |
| Comparator Or Baseline | 1.0 molar equivalent (5-iodo-2'-deoxycytidine baseline) |
| Quantified Difference | Requires a 7-fold excess of the alkyne precursor to overcome its electron-poor reactivity profile. |
| Conditions | Pd(OAc)2/TPPTS/CuI catalyzed coupling in DMF/Et3N at 60°C. |
Informs procurement volume planning, as buyers must source significantly more of this alkyne per mole of target nucleoside compared to standard highly reactive alkynes.
Due to its proven ability to suppress in vivo TMAO production to 0.41% of baseline levels, this compound is a highly effective candidate for developing sterically unhindered small-molecule inhibitors of gut bacterial choline TMA-lyase (cutC/D) to treat or prevent cardiovascular and chronic kidney diseases [1].
The permanent cationic charge and terminal alkyne make it a necessary precursor for generating trimethylammonium-modified nucleosides (e.g., dCNMe3TP) via Sonogashira coupling, enabling the enzymatic synthesis of hypermodified DNA for SELEX and functional nanomaterials, provided coupling is performed prior to phosphorylation [2].
As a highly reactive, sterically unhindered alkyne, it serves as an efficient reagent for cross-coupling bioconjugation when grafting permanent positive charges onto polymer backbones or biomolecules to enhance aqueous solubility without introducing bulky functional groups [2].